6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid
Description
6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid is a hexanoic acid derivative featuring a pyridin-2-yl ethoxy substituent at the sixth carbon of the aliphatic chain. The pyridine moiety introduces aromaticity and basicity, which may influence solubility, stability, and intermolecular interactions compared to purely aliphatic analogs.
Properties
CAS No. |
112192-23-1 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
6-(2-pyridin-2-ylethoxy)hexanoic acid |
InChI |
InChI=1S/C13H19NO3/c15-13(16)7-2-1-5-10-17-11-8-12-6-3-4-9-14-12/h3-4,6,9H,1-2,5,7-8,10-11H2,(H,15,16) |
InChI Key |
MZTYWIGJVXVMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
a) 6-{3-[(Pyridin-2-YL)disulfanyl]propanamido}hexanoic Acid (CAS 79741-17-6)
- Structure: Incorporates a disulfide bridge and an amide group between the pyridinyl moiety and the hexanoic acid backbone.
- Key Differences : The disulfide bond introduces redox sensitivity, while the amide group enhances hydrogen-bonding capacity. These features contrast with the ether linkage in the target compound, which lacks redox activity but offers greater hydrolytic stability .
b) 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic Acid (CAS 1835705-78-6)
- Structure : Features a polyethylene glycol (PEG)-like chain terminated with a chlorohexyl group.
- Key Differences : The extended ethoxyethoxy chain increases hydrophilicity and molecular weight (MW ≈ 380 g/mol) compared to the target compound (MW ≈ 265 g/mol). The chloro substituent may enhance reactivity in nucleophilic substitutions, unlike the inert pyridine ring .
Amino-Substituted Hexanoic Acids
a) 6-(Dimethylamino)hexanoic Acid
- Structure : A tertiary amine group at the sixth carbon.
- Key Differences: The dimethylamino group imparts basicity (pKa ~9–10), enabling pH-dependent solubility and protonation in biological environments. In contrast, the pyridinyl ethoxy group in the target compound is less basic (pyridine pKa ~5) and may participate in π-π stacking interactions .
b) 6-(Morpholin-4-YL)hexanoic Acid
- Structure : Contains a morpholine ring, a saturated heterocycle with one oxygen and one nitrogen atom.
- Key Differences : Morpholine’s electron-rich oxygen enhances polarity and water solubility compared to the pyridine-containing target compound. Morpholine derivatives are often used as intermediates in drug delivery systems due to their metabolic stability .
Benzene and Heterocyclic Derivatives
a) Hexanoic Acid, 6-[[1-(4-Fluorophenyl)-2-(3-Thienyl)-1H-Benzimidazol-6-YL]oxy] (CAS 582310-34-7)
- Structure : A benzimidazole-thiophene hybrid linked via an ether group.
- This compound’s aromaticity and planarity may favor intercalation in biological macromolecules .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Solubility and Bioavailability: Pyridinyl ethers generally exhibit lower aqueous solubility than amino-substituted analogs due to reduced polarity. However, their aromaticity may improve lipid bilayer penetration, enhancing bioavailability in drug design .
- Polymer Applications: Ethoxy-linked pyridinyl groups can act as crosslinkers or functional monomers in polymers, leveraging their thermal stability and non-covalent interactions .
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